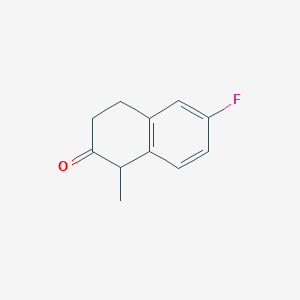
6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a fluorophenyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of p-fluoroaniline with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
科学研究应用
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects.
相似化合物的比较
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound.
Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.
Uniqueness
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both the fluorophenyl group and the triazine ring, which confer distinct chemical and biological properties
属性
分子式 |
C9H6FN3O |
|---|---|
分子量 |
191.16 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-5H,(H,11,13,14) |
InChI 键 |
KSDUGXFEJOPISE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=O)N=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
![3-Chloro-6,7-dimethoxy-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8541480.png)




![4-{[(2-Methoxyethyl)methylamino]methyl}phenylamine](/img/structure/B8541518.png)

![5-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8541530.png)

